molecular formula C7H5BrClNO2 B1522301 1-Bromo-2-chloro-4-methyl-5-nitrobenzene CAS No. 1126367-34-7

1-Bromo-2-chloro-4-methyl-5-nitrobenzene

Cat. No.: B1522301
CAS No.: 1126367-34-7
M. Wt: 250.48 g/mol
InChI Key: AYBMAXWOTGLSBQ-UHFFFAOYSA-N
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Description

“1-Bromo-2-chloro-4-methyl-5-nitrobenzene” is a compound that belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitro group attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromo, chloro, methyl, and nitro substituents . The exact positions of these substituents on the benzene ring would be determined by the rules of IUPAC nomenclature .

Scientific Research Applications

X-ray Diffraction Studies

1-Bromo-2-chloro-4-methyl-5-nitrobenzene has been studied using X-ray diffraction experiments to understand its anisotropic displacement parameters. Mroz et al. (2020) found that experimental challenges were more pronounced for the bromo compound compared to theoretical predictions, indicating complexities in its structural behavior (Mroz, Wang, Englert, & Dronskowski, 2020).

Nucleophilic Aromatic Substitution

Gold, Miri, and Robinson (1980) explored the use of sodium borohydride in reactions with o-bromo- and p-chloro-nitrobenzenes. Their research demonstrated the formation of unstable cyclohexadienyl anions and the occurrence of aromatic hydrogen exchange, which can be relevant for understanding reactions involving similar compounds (Gold, Miri, & Robinson, 1980).

Metabolic Studies

Bray, James, and Thorpe (1958) conducted a study on the metabolism of halogenonitrobenzenes, including bromo-nitrobenzenes. They observed the conversion of some compounds into mercapturic acids, revealing insights into the metabolic fate of these chemicals in biological systems (Bray, James, & Thorpe, 1958).

NMR Spectroscopy

Beltrame et al. (1975) utilized proton NMR spectroscopy to study the chemical shifts and coupling constants in nitrobenzene derivatives, including those related to this compound. This work aids in understanding the electronic environment and structural aspects of these compounds (Beltrame, Carniti, Lai, & Viglino, 1975).

Polymer Solar Cells

Fu et al. (2015) investigated the use of 1-Bromo-4-Nitrobenzene in polymer solar cells, finding that its inclusion improved power conversion efficiency by enhancing excitonic dissociation at the donor–acceptor interface. This highlights its potential application in photovoltaic technologies (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-2-nitrobenzene”, indicates that it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Properties

IUPAC Name

1-bromo-2-chloro-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-4-2-6(9)5(8)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBMAXWOTGLSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674299
Record name 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1126367-34-7
Record name 1-Bromo-2-chloro-4-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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